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Compound of Interest

Compound Name: Enoxacin-d8

Cat. No.: B15143409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling
of Enoxacin-d8, a deuterated internal standard crucial for the accurate quantification of the
fluoroquinolone antibiotic Enoxacin in biological matrices. This document details the synthetic
pathway, experimental protocols, and analytical characterization of Enoxacin-d8, presenting
quantitative data in a clear and accessible format.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent effective against a wide
range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the
inhibition of bacterial DNA gyrase and topoisomerase |V, enzymes essential for DNA
replication, transcription, repair, and recombination.[1] Isotopic labeling of drug molecules, such
as the introduction of deuterium (a stable isotope of hydrogen), is a common practice in drug
metabolism and pharmacokinetic (DMPK) studies. Enoxacin-d8, with deuterium atoms
incorporated into the piperazinyl moiety, serves as an ideal internal standard for mass
spectrometry-based bioanalytical assays due to its similar physicochemical properties to
Enoxacin but distinct mass-to-charge ratio.

Synthetic Pathway

The synthesis of Enoxacin-d8 is achieved through a multi-step process that culminates in the
coupling of a key intermediate, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-
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carboxylic acid, with commercially available piperazine-d8. The overall synthetic workflow is
depicted below.

Synthesis of
7-chloro-1-ethyl-6-fluoro-1,4-dihydro-
1,8-naphthyridin-4-one-3-carboxylic acid

I—>

Nucleophilic Aromatic Substitution [——————————#| Enoxacin-

Click to download full resolution via product page

Caption: Synthetic workflow for Enoxacin-d8.

Experimental Protocols
Synthesis of Piperazine-d8

While piperazine-d8 is commercially available, a general method for its preparation involves the
catalytic exchange of piperazine with deuterium gas (D2) or deuterium oxide (D20) in the
presence of a suitable catalyst, such as platinum or palladium on carbon.

General Protocol for Catalytic Deuteration:

» A solution of piperazine in D20 is prepared in a high-pressure reactor.

e A catalytic amount of 10% Pd/C is added to the solution.

e The reactor is purged with nitrogen gas and then pressurized with deuterium gas.

e The reaction mixture is heated to a specified temperature (e.g., 150-200 °C) and stirred for
an extended period (e.g., 24-48 hours).

 After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure
to yield piperazine-d8. The product is typically isolated as the dihydrochloride salt by
treatment with HCI.
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Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-
naphthyridin-4-one-3-carboxylic acid (Intermediate 1)

The synthesis of this key intermediate is a multi-step process, often starting from 2,6-dichloro-
3-aminopyridine. A representative synthetic route is outlined below.

Synthesis of the Naphthyridine Core

Ethyl 7-chloro-4-hydroxy-1,8 j—» Ethylation Ethyl 7-chloro-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate

Click to download full resolution via product page
Caption: Synthesis of the key chloro-intermediate.
Experimental Procedure (lllustrative):

A detailed, step-by-step protocol for the synthesis of the analogous quinolone derivative, ethyl
7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, provides a useful reference.
A suspension of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (59.7 g) in
dimethylformamide (425 ml) is treated with potassium carbonate (76.6 g). Ethyl iodide (89 ml)
is added, and the mixture is stirred at 80-90°C for 18 hours. After evaporation of the solvent,
the residue is dissolved in water and extracted with dichloromethane. The organic extract is
washed, dried, and filtered through hydrous magnesium silicate. Evaporation of the solvent and
recrystallization from ethanol yields the desired product. A similar multi-step synthesis starting
from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate can be employed to obtain the
naphthyridine core in a one-pot, four-step process.[2]

Synthesis of Enoxacin-d8

The final step in the synthesis of Enoxacin-d8 is the nucleophilic aromatic substitution of the
chlorine atom at the 7-position of Intermediate 1 with piperazine-d8.
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Experimental Protocol:

o A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
(1.0 g), piperazine-d8 (1.5 equivalents), and a suitable solvent such as acetonitrile (80 ml) is
prepared.

e The reaction mixture is heated under reflux for several hours (e.g., 2 hours).

e The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-
MS).

o Upon completion, the reaction mixture is cooled, and the precipitated product is collected by
filtration.

e The crude product is purified by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) to afford Enoxacin-d8.

Data Presentation

: . E

Parameter Value Reference

Intermediate 1 Synthesis

Yield Not specified

Purity >98% [3]

Enoxacin-d8 Synthesis

] ] To be calculated based on
Theoretical Yield ) ) B
starting material quantities

] To be determined
Actual Yield )
experimentally

) ) >98% (typical for commercial
Isotopic Purity tandards)
standards

Analytical Characterization Data
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The characterization of Enoxacin-d8 relies on a combination of spectroscopic techniques to

confirm its structure and isotopic purity. The data for unlabeled Enoxacin serves as a reference.

Expected Observations for

Technique . Reference Data (Enoxacin)
Enoxacin-d8
Absence of signals )
_ Aromatic protons, ethyl group
corresponding to the ) )
) ) protons, and piperazine
1H NMR piperazine protons. Other .
] ] protons are observed in the
signals should be consistent ]
) ) expected regions.
with the Enoxacin structure.
Signals for the deuterated
carbons of the piperazine ring
will be absent or significantly PubChem provides reference
13C NMR

attenuated. Other carbon
signals should match those of

Enoxacin.

spectra.[4]

Mass Spectrometry (MS)

Molecular ion peak at m/z
corresponding to
Ci1sHoDsFN4Os3 + H*.
Fragmentation pattern will
show losses consistent with

the deuterated structure.

Molecular ion [M+H]* at m/z
321. Characteristic fragment
ions are observed at m/z 303,
283, and 277.[5]

High-Resolution Mass
Spectrometry (HRMS)

Exact mass measurement
should be consistent with the
elemental composition of

Enoxacin-d8.

Exact mass for CisHisFN4O3*
is 321.1363.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the

synthesized Enoxacin-d8.
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Confirmation of Synthesis and Purity
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Caption: Analytical workflow for Enoxacin-d8.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of
Enoxacin-d8. By following the outlined synthetic strategy and employing the described
analytical techniques, researchers and drug development professionals can confidently
prepare and validate this essential internal standard for use in bioanalytical studies. The
provided diagrams and data tables offer a clear and concise summary of the key aspects of this
process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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enoxacin-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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